1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate
Overview
Description
1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate is a chemical compound with the molecular formula C6H3F4NO3S and a molecular weight of 245.15 g/mol It is known for its unique structure, which includes a pyridinium ring substituted with fluoro and trifluoromethyl groups, as well as a sulfonate group
Preparation Methods
The synthesis of 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate typically involves the reaction of pyridine derivatives with fluorinating agents under controlled conditions. One common method includes the use of N-fluoropyridinium salts as fluorinating agents, which react with pyridine derivatives to introduce the fluoro and trifluoromethyl groups . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity.
Chemical Reactions Analysis
1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into different derivatives by altering the oxidation state of the fluoro or trifluoromethyl groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules, which can lead to the development of new pharmaceuticals or biochemical tools.
Medicine: Research into the compound’s medicinal properties includes its potential use as a drug candidate or as a precursor for drug synthesis.
Mechanism of Action
The mechanism by which 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to altered biochemical pathways and physiological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate can be compared with other similar compounds, such as:
- 1-Fluoro-4-(trifluoromethyl)pyridin-1-ium-2-sulfonate
- 1-Fluoro-6-(trifluoromethyl)pyridin-1-ium-2-sulfonate
- N-Fluoro-5-(trifluoromethyl)pyridinium-2-sulfonate
These compounds share similar structural features but differ in the position of the fluoro and trifluoromethyl groups on the pyridinium ring. The unique positioning of these groups in this compound contributes to its distinct chemical properties and reactivity .
Properties
IUPAC Name |
1-fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO3S/c7-6(8,9)4-1-2-5(11(10)3-4)15(12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYCMYZKEHOPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1C(F)(F)F)F)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372184 | |
Record name | 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147541-08-0 | |
Record name | 1-Fluoro-5-(trifluoromethyl)pyridin-1-ium-2-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10372184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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